![molecular formula C14H29N3S2 B14269282 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane CAS No. 189343-90-6](/img/structure/B14269282.png)
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane is a macrocyclic ligand with a unique N3S2 donor set. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in coordination chemistry and related fields .
准备方法
The synthesis of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves a template reaction. The ligand is prepared by reacting (N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with bis(2-chloroethyl)amine. This reaction yields (S,S’- (3-aza-1,5-pentanediyl)-N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane-N,N’,N’‘,S,S’)nickel(II) chloride. The nickel is then removed, and the ligand is reacted with cobalt(II) chloride or rhodium(III) chloride to form the desired product .
化学反应分析
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane undergoes various chemical reactions, including complexation with metal ions. Common reagents used in these reactions include cobalt(II) chloride, rhodium(III) chloride, and nickel(II) chloride. The major products formed are metal complexes, which have been characterized by X-ray crystallography .
科学研究应用
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to form stable complexes with metal ions such as nickel(II), cobalt(II), and rhodium(III). These complexes have been studied for their structural, electrochemical, and catalytic properties. Additionally, the ligand’s ability to chelate radionuclides like 105Rh makes it valuable in radiopharmaceutical research .
作用机制
The mechanism of action of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves its ability to act as a pentadentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms. This coordination stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel(II), cobalt(II), and rhodium(III), and the pathways involved are primarily related to coordination and complexation .
相似化合物的比较
Similar compounds to 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane include other macrocyclic ligands with N3S2 donor sets. Examples include 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane and 1-aza-4,7-dithiacyclononane. These compounds also form stable metal complexes, but this compound is unique in its specific structure and the stability of its complexes .
属性
CAS 编号 |
189343-90-6 |
|---|---|
分子式 |
C14H29N3S2 |
分子量 |
303.5 g/mol |
IUPAC 名称 |
4,10-dithia-1,7,13-triazabicyclo[11.3.3]nonadecane |
InChI |
InChI=1S/C14H29N3S2/c1-5-16-7-2-8-17(6-1)10-14-19-12-4-15-3-11-18-13-9-16/h15H,1-14H2 |
InChI 键 |
ZKBFBOHCGMDPHL-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCCN(C1)CCSCCNCCSCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


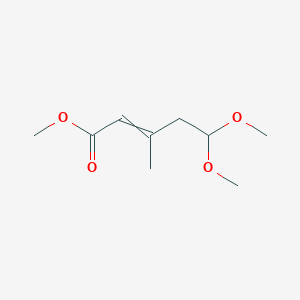
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
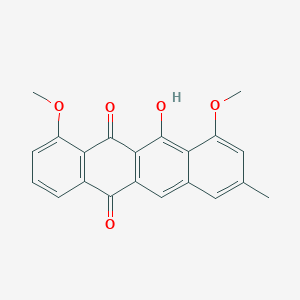
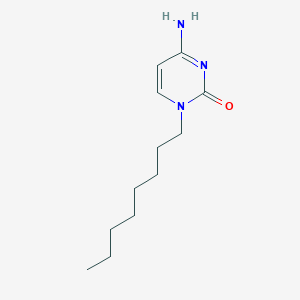
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
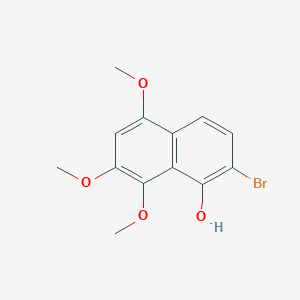
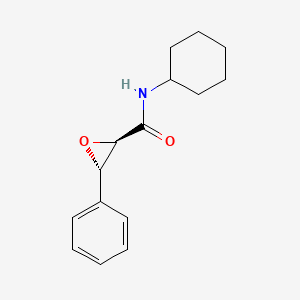
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
